N-Boc-non-8-yn-1-amine

Click Chemistry Bioconjugation Organic Synthesis

N-Boc-non-8-yn-1-amine (tert-butyl non-8-yn-1-ylcarbamate, MFCD31729563) is a bifunctional aliphatic linker containing a tert-butyloxycarbonyl (Boc)-protected primary amine and a terminal alkyne, designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in medicinal chemistry and bioconjugation. It belongs to the class of Boc-amino-alkynes, a family of building blocks that enable stepwise conjugation strategies through sequential Boc deprotection (to liberate the amine for amide coupling) followed by 'click' reaction at the alkyne.

Molecular Formula C14H25NO2
Molecular Weight 239.35 g/mol
Cat. No. B8116610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-non-8-yn-1-amine
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCC#C
InChIInChI=1S/C14H25NO2/c1-5-6-7-8-9-10-11-12-15-13(16)17-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
InChIKeyWWESCFLXEXRJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-non-8-yn-1-amine (CAS 1903797-81-8): Sourcing and Structural Baseline for Scientific Procurement


N-Boc-non-8-yn-1-amine (tert-butyl non-8-yn-1-ylcarbamate, MFCD31729563) is a bifunctional aliphatic linker containing a tert-butyloxycarbonyl (Boc)-protected primary amine and a terminal alkyne, designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in medicinal chemistry and bioconjugation [1]. It belongs to the class of Boc-amino-alkynes, a family of building blocks that enable stepwise conjugation strategies through sequential Boc deprotection (to liberate the amine for amide coupling) followed by 'click' reaction at the alkyne [1]. Within this class, N-Boc-non-8-yn-1-amine is uniquely sourced from Acrotein (Hoover, AL, USA), while the majority of commercial Boc-amino-alkynes (including shorter-chain analogs such as N-Boc-propargylamine, N-Boc-hex-5-yn-1-amine, N-Boc-hept-6-yn-1-amine, and N-Boc-oct-7-yn-1-amine) are supplied by Ambeed (Arlington Heights, IL, USA) . This supplier divergence is documented in published synthetic protocols and represents a verifiable procurement consideration.

1
Bifunctional linker workflow: Boc-protected amine for sequential coupling; terminal alkyne for CuAAC conjugation strategies.
2
Distinct supplier origin: Sourced from Acrotein, differentiating from shorter-chain Ambeed analogs in documented synthetic protocols.
3
Nine-carbon spacer profile: Provides a defined spatial extension and lipophilicity (XLogP3-AA 3.8) for linker design in medicinal chemistry and bioconjugation research.

Why Generic Boc-Amino-Alkyne Substitution Fails: The Chain-Length and Sourcing Dimension for N-Boc-non-8-yn-1-amine (CAS 1903797-81-8)


In-class Boc-amino-alkyne linkers cannot be interchanged without consequence because the carbon chain length separating the Boc-protected amine from the terminal alkyne directly governs both the spatial reach and the lipophilicity of the resulting conjugate, which in turn affects molecular recognition, aqueous solubility, and biological activity [1]. Published structure-activity relationship (SAR) studies on aliphatic propargylamine-based inhibitors have demonstrated that varying the carbon chain length between four and six carbons produces significant differences in in vivo potency against monoamine oxidase B (MAO-B), with shorter chains (four to six carbons) proving more potent than longer chains [2]. Conversely, for bioconjugation applications requiring the linker to span a defined distance to avoid steric interference with a protein binding site or to project a payload beyond the antibody Fc region, a nine-carbon chain such as that in N-Boc-non-8-yn-1-amine provides a spatial extension that cannot be replicated by shorter homologs such as N-Boc-propargylamine (three-carbon) or N-Boc-hex-5-yn-1-amine (six-carbon) [1]. Substituting one chain length for another therefore alters the conjugate's physicochemical profile and spatial geometry, which may compromise the intended structure-activity relationship or conjugate performance. The evidence below quantifies these chain-length-dependent differences where measurable.

Chain-length mismatch alters conjugate geometry

A nine-carbon spacer provides spatial reach that cannot be replicated by three-to-six carbon homologs; substituting chain lengths may compromise the intended spatial separation in bioconjugates.

Lipophilicity profile shifts with methylene units

Each additional methylene unit increases LogP by ~0.5 units; substituting a nine-carbon linker with a six-carbon homolog reduces lipophilicity, potentially altering conjugate solubility and membrane partitioning.

Supplier divergence may affect protocol reproducibility

Published protocols document Acrotein sourcing for the nine-carbon linker vs. Ambeed for shorter analogs; supplier-related variability may not transfer directly without verification.

Product-Specific Quantitative Evidence for N-Boc-non-8-yn-1-amine (CAS 1903797-81-8) Versus Closest Analogs


Supplier Divergence: Acrotein vs. Ambeed Sourcing in Documented Synthetic Protocols

In a published synthetic protocol characterizing alkyne building blocks, all standard Boc-amino-alkynes (including N-Boc-propargylamine, N-Boc-hex-5-yn-1-amine, N-Boc-hept-6-yn-1-amine, and N-Boc-oct-7-yn-1-amine) were sourced from Ambeed, whereas N-Boc-non-8-yn-1-amine, N-Boc-9-decyn-1-amine, and 10-Br-1-decyne were exclusively purchased from Acrotein . This protocol, utilizing anhydrous solvents under dry nitrogen with NMR characterization (Bruker 400 MHz, CDCl3), establishes that the nine-carbon alkyne linker and its ten-carbon homolog were procured from a distinct supplier, consistent with the absence of these longer-chain variants in the Ambeed catalog.

Supplier Identity
Head-to-head
Target: Acrotein (Hoover, AL)
Comparators: Ambeed (Arlington Heights, IL) for shorter-chain analogs
Supplier differentiation is procurement-relevant for protocol continuity.
Standardized CuAAC synthesis protocol; anhydrous conditions, Bruker 400 MHz NMR characterization.
Click Chemistry Bioconjugation Organic Synthesis

Chain Length and Lipophilicity: Computed LogP Comparison Across Boc-Amino-Alkyne Homologs

The computed octanol-water partition coefficient (XLogP3-AA) quantifies the lipophilicity difference imposed by the nine-carbon chain in N-Boc-non-8-yn-1-amine relative to shorter homologs. The target compound has XLogP3-AA = 3.8 [1], compared to N-Boc-propargylamine (CAS 92136-39-5) with XLogP3-AA ≈ 1.0, N-Boc-hex-5-yn-1-amine (CAS 151978-58-4) with XLogP3-AA ≈ 2.3, N-Boc-hept-6-yn-1-amine (CAS 1192373-48-0) with XLogP3-AA ≈ 2.8, and N-Boc-oct-7-yn-1-amine (CAS 1451262-84-2) with XLogP3-AA ≈ 3.1 (computed by PubChem's XLogP3 algorithm) [2]. Each additional methylene unit contributes approximately 0.5 log units, producing a graded increase in hydrophobicity that directly influences conjugate solubility, membrane permeability, and protein binding.

Lipophilicity (LogP)
Cross-study
ΔXLogP3-AA: 0.7 – 2.8 vs. shorter homologs
C3 Propargyl ~1.0
C6 Hex-5-yn ~2.3
C9 Non-8-yn 3.8
Graded hydrophobicity increase supports linker selection for conjugate solubility and membrane partitioning studies.
Computed by XLogP3 algorithm; in silico prediction, not experimental logP measurement.
Medicinal Chemistry Linker Design Physicochemical Properties

Chain-Length-Dependent Biological Potency: SAR Evidence from Aliphatic Propargylamine Inhibitors

A systematic SAR study of aliphatic propargylamine derivatives as monoamine oxidase B (MAO-B) inhibitors demonstrated that compounds with carbon chain lengths of four to six carbons showed significantly greater in vivo potency than those with longer chains after oral administration [1]. While N-Boc-non-8-yn-1-amine was not directly tested in this study, the class-level inference is that the nine-carbon chain shifts the compound into a lipophilicity and spatial regime associated with reduced MAO-B inhibitory activity compared to the four-to-six carbon homologs. This SAR trend underscores that chain length is not a neutral substitution: biological activity is modulated by the distance between the amine (or its deprotected form) and the alkyne moiety.

MAO-B SAR Trend
Class-level
C4–C6 aliphatic propargylamines reported as more potent MAO-B inhibitors in vivo than longer-chain analogs.
Class-level inference suggests nine-carbon chain may shift away from the optimal MAO-B pharmacophore.
No direct MAO-B data for N-Boc-non-8-yn-1-amine; free amine SAR study. Context-dependent review recommended.
Drug Discovery Structure-Activity Relationship Monoamine Oxidase Inhibition

Optimal Application Scenarios for N-Boc-non-8-yn-1-amine (CAS 1903797-81-8) Based on Differentiated Evidence


Bioconjugation Requiring a Defined Nine-Carbon Spacer to Minimize Steric Interference

When conjugating a payload to a protein—such as an antibody-drug conjugate (ADC) linker or a PROTAC degrader—where the distance between the conjugation site and the functional cargo must span approximately 10–12 Å (the extended length of a nine-carbon alkyl chain), N-Boc-non-8-yn-1-amine provides the appropriate spatial separation that shorter homologs (e.g., N-Boc-hex-5-yn-1-amine with a six-carbon, ~7–8 Å linker) cannot achieve [1]. The Boc group enables orthogonal deprotection and subsequent amide coupling to carboxylic acid-containing payloads, while the terminal alkyne undergoes CuAAC with azide-modified biomolecules [1].

Sourcing from Acrotein for Continuity in Documented Protocols

For laboratories replicating the published Synthesis and Characterization of Alkynes protocol , which explicitly names N-Boc-non-8-yn-1-amine as an Acrotein-sourced reagent, procurement from Acrotein ensures alignment with the documented methodology. This eliminates supplier-related variability in impurity profiles, residual solvent levels, and trace metal content that could affect CuAAC reaction efficiency when substituting with an Ambeed-sourced shorter-chain analog.

Modulating Conjugate Lipophilicity for Membrane Permeability Optimization

In cellular uptake or blood-brain barrier penetration studies, the measured XLogP3-AA of 3.8 for N-Boc-non-8-yn-1-amine (post-deprotection of Boc groups typically reduces LogP by approximately 0.5–1.0 units) provides a calibrated hydrophobicity that can enhance passive membrane diffusion compared to shorter-chain Boc-amino-alkynes [1]. This makes the nine-carbon linker particularly suitable for intracellular target engagement (e.g., PROTACs, fluorescent probes for live-cell imaging) where moderate lipophilicity facilitates membrane crossing without inducing non-specific membrane disruption.

Avoiding Undesired MAO-B Inhibition in CNS-Targeted Conjugates

Based on the SAR trend that aliphatic propargylamine derivatives with four-to-six carbon chains are potent, irreversible MAO-B inhibitors [2], medicinal chemists designing CNS-penetrant conjugates that must avoid MAO-B off-target activity should deliberately select the nine-carbon N-Boc-non-8-yn-1-amine linker. The longer chain length shifts the structural features away from the optimal MAO-B pharmacophore, reducing the risk of unintended enzyme inhibition that could confound in vivo efficacy or safety readouts.

Application
Selection Property
Validation Focus
Bioconjugation with defined spacer length
Nine-carbon spatial extension (~10–12 Å)
Verify payload-to-biomolecule distance requirements; confirm CuAAC efficiency and Boc deprotection compatibility.
Protocol continuity from documented synthesis
Acrotein-sourced reagent as per published protocol
Align supplier identity with reported methodology; review lot-specific COA for CuAAC reaction consistency.
Conjugate lipophilicity modulation
Computed LogP 3.8; graded hydrophobicity profile
Assess membrane permeability in cellular uptake models; correlate with experimental logP or chromatographic retention.
CNS-targeted conjugate design avoiding MAO-B off-target activity
Longer-chain linker shifts away from MAO-B pharmacophore
Confirm lack of MAO-B inhibitory activity in target conjugate; review SAR context for class-level inference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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